2,4,4',5-Tetrachlorodiphenyl ether

CAS No.: 61328-45-8

Cat. No.: VC2399243

Molecular Formula: C12H6Cl4O

Molecular Weight: 308 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61328-45-8 |

|---|---|

| Molecular Formula | C12H6Cl4O |

| Molecular Weight | 308 g/mol |

| IUPAC Name | 1,2,4-trichloro-5-(4-chlorophenoxy)benzene |

| Standard InChI | InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H |

| Standard InChI Key | KXOJXWNARBQHNX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Classification

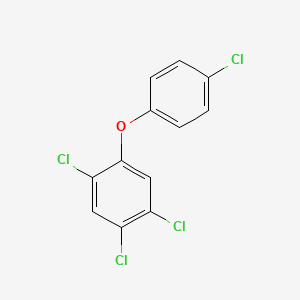

2,4,4',5-Tetrachlorodiphenyl ether belongs to the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs) but contain an oxygen bridge between the two phenyl rings. This compound specifically features four chlorine atoms at positions 2, 4, 4', and 5 of the diphenyl ether backbone. The compound is officially identified as 1,2,4-trichloro-5-(4-chlorophenoxy)benzene in IUPAC nomenclature . It has several registered synonyms including "Benzene, 5-(4-chlorophenoxy)-1,2,4-trichloro-" and is cataloged in chemical databases with the CAS Registry Number 61328-45-8 .

Identification Parameters

The compound has been extensively characterized with various identification parameters that allow for its precise recognition in chemical databases and analytical studies. These identification parameters are essential for regulatory purposes, toxicological assessments, and environmental monitoring.

Table 1: Chemical Identifiers of 2,4,4',5-Tetrachlorodiphenyl Ether

| Parameter | Value |

|---|---|

| IUPAC Name | 1,2,4-trichloro-5-(4-chlorophenoxy)benzene |

| CAS Registry Number | 61328-45-8 |

| PubChem CID | 43604 |

| Molecular Formula | C₁₂H₆Cl₄O |

| RTECS Number | CZ1225610 |

| InChIKey | KXOJXWNARBQHNX-UHFFFAOYSA-N |

| Synonyms | 2,4,4',5-Tetrachlorodiphenyl ether; BRN 2217839; 1,2,4-trichloro-5-(4-chlorophenoxy)benzene |

The compound is classified as part of the larger family of halogenated organic compounds that include polychlorinated biphenyls and polychlorinated dibenzo-p-dioxins, which share similar environmental persistence and potential toxicological concerns .

Structural Characteristics and Properties

Molecular Structure

2,4,4',5-Tetrachlorodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with chlorine substitutions at positions 2, 4, 4', and 5. This structure determines many of its physicochemical properties and biological interactions. The oxygen bridge between the two phenyl rings distinguishes PCDEs from PCBs, which feature a direct carbon-carbon bond between the rings .

Environmental Fate and Behavior

Environmental Distribution

As a chlorinated aromatic compound, 2,4,4',5-tetrachlorodiphenyl ether likely exhibits environmental behavior similar to related persistent organic pollutants. These compounds tend to partition into organic phases in the environment, including sediments, soils with high organic content, and biological tissues. The compound's hydrophobicity and persistence contribute to its potential for bioaccumulation in food webs .

Metabolism and Transformation

Research indicates that 2,4,4',5-tetrachlorodiphenyl ether undergoes metabolic transformation in organisms, though at slower rates compared to less chlorinated congeners. Studies in trout have demonstrated that when positions 4 and 4' are occupied with chlorine atoms, as in this compound, metabolic rates appear to be reduced . This characteristic may contribute to its environmental persistence and bioaccumulation potential.

Unlike polychlorinated biphenyls, where ortho-hydroxy derivatives are rarely observed during metabolism, PCDEs including 2,4,4',5-tetrachlorodiphenyl ether can form ortho-hydroxy derivatives as major metabolites during biological transformation processes . This distinction in metabolic pathways between PCDEs and PCBs highlights the impact of the oxygen bridge on the biochemical behavior of these compounds.

Analytical Detection Methods

Chromatographic Techniques

Detection and quantification of 2,4,4',5-tetrachlorodiphenyl ether typically rely on chromatographic methods. While the search results don't specifically detail analytical methods for this particular compound, studies on related PCBs and PCDEs commonly employ gas chromatography coupled with mass spectrometry (GC-MS) for accurate identification and quantification .

The compound's structural characteristics, including its InChI representation (InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H) and SMILES notation (C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl), provide important parameters for its analytical identification .

Regulatory Status and Research Implications

Research Applications

Comparison with Related Compounds

Structural Analogs

Understanding 2,4,4',5-tetrachlorodiphenyl ether in the context of related compounds provides valuable insights into its potential properties and behaviors. Structurally related compounds include other chlorinated diphenyl ethers, brominated diphenyl ethers, and polychlorinated biphenyls.

Table 3: Comparison of 2,4,4',5-Tetrachlorodiphenyl Ether with Related Compound Classes

| Compound Class | Structural Features | Environmental Behavior | Toxicological Concerns |

|---|---|---|---|

| Polychlorinated Diphenyl Ethers (PCDEs) | Diphenyl rings connected by oxygen bridge with chlorine substitutions | Persistent, bioaccumulative | Limited specific data, potential concerns similar to PCBs |

| Polychlorinated Biphenyls (PCBs) | Diphenyl rings directly connected with chlorine substitutions | Persistent, bioaccumulative | Diverse toxic effects including hepatic, dermal, and potential carcinogenic effects |

| Polybrominated Diphenyl Ethers (PBDEs) | Diphenyl rings connected by oxygen bridge with bromine substitutions | Persistent, bioaccumulative | Growth inhibition in marine organisms, reproductive effects |

The presence of an oxygen bridge in diphenyl ethers distinguishes them from biphenyls and affects their three-dimensional structure, potentially influencing their biological interactions and toxicological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume